2-Chloro-3-fluoro-5-nitrobenzoic acid
Description
Significance of Multifunctional Aromatic Compounds in Organic Chemistry Research
Aromatic compounds, a cornerstone of organic chemistry, are molecules that contain one or more stable ring structures with delocalized pi electrons. openaccessjournals.com Their inherent stability and versatile reactivity make them fundamental building blocks in countless natural and synthetic products. openaccessjournals.com Multifunctional aromatic compounds, which possess several different reactive groups on the same aromatic ring, are of particular importance in modern chemical research and industry. openaccessjournals.comjbiochemtech.com
These compounds serve as highly valuable intermediates, providing a pre-functionalized scaffold that can be selectively modified to build complex molecular architectures. numberanalytics.com The presence of diverse functional groups—such as halogens, nitro groups, and carboxylic acids—on a single benzene (B151609) ring allows for a wide range of chemical transformations. jocpr.com This versatility is crucial in fields like pharmaceuticals, agrochemicals, and materials science, where the precise arrangement of different chemical moieties dictates a molecule's biological activity or material properties. openaccessjournals.com In medicinal chemistry, for instance, aromatic rings are prevalent in drug molecules, offering a rigid framework for binding to biological targets like proteins and nucleic acids. jocpr.com Their electronic properties, which can be finely tuned by substituents, are critical for optimizing a drug's efficacy, selectivity, and pharmacokinetic profile. jocpr.com Consequently, the development of synthetic routes to novel multifunctional aromatic compounds is an active and essential area of research. openaccessjournals.com
Contextualizing 2-Chloro-3-fluoro-5-nitrobenzoic Acid within Substituted Benzoic Acid Class
This compound belongs to the extensive class of substituted benzoic acids. Benzoic acid itself is a simple aromatic carboxylic acid, but the addition of various substituents to its benzene ring dramatically alters its physical and chemical properties. Substituted benzoic acids are defined by the presence of one or more functional groups attached to the phenyl group, in addition to the carboxyl (-COOH) function.
The subject of this article, this compound, is a polysubstituted aromatic compound. Its structure is characterized by:
A benzoic acid core, providing acidity and a site for amide or ester formation.
A chloro group at position 2.
A fluoro group at position 3.
A nitro group at position 5.
This specific combination of electron-withdrawing groups (chloro, fluoro, and nitro) significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. wikipedia.org The unique substitution pattern creates a distinct electronic landscape across the aromatic ring, influencing its reactivity in further chemical transformations, such as nucleophilic aromatic substitution. While specific research data for this compound is limited, its properties can be inferred from closely related isomers. For example, 2-Chloro-4-fluoro-5-nitrobenzoic acid is a well-documented intermediate used in pharmaceutical synthesis. nih.gov
Interactive Table: Physicochemical Properties of 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer)
Below are the computed properties for 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS: 114776-15-7), an isomer of the title compound, which provides context for its expected chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₄ | nih.gov |
| Molecular Weight | 219.55 g/mol | nih.gov |
| IUPAC Name | 2-chloro-4-fluoro-5-nitrobenzoic acid | nih.gov |
| Physical Description | White to light yellow crystalline powder | |
| Melting Point | 146-150 °C | |
| Boiling Point | 364.2 °C | |
| Flash Point | 174 °C |
Note: Data presented is for the isomeric compound 2-Chloro-4-fluoro-5-nitrobenzoic acid due to the limited availability of specific data for this compound.
Historical Development of Synthetic Approaches to Halogenated Nitrobenzoic Acids
The synthesis of halogenated nitrobenzoic acids has evolved significantly over time, driven by the increasing demand for these versatile intermediates in various chemical industries.
Early synthetic methods often relied on the direct nitration of a corresponding halogenated benzoic acid. For example, a classic approach to preparing 2-chloro-5-nitrobenzoic acid involves the nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction and prevent the formation of unwanted by-products. prepchem.com Similarly, m-nitrobenzoic acid can be prepared by the nitration of benzoic acid, though this often produces a mixture of isomers requiring laborious separation. orgsyn.org Another historical approach involved the oxidation of a substituted toluene (B28343). For instance, p-nitrobenzoic acid has been synthesized by the oxidation of p-nitrotoluene using strong oxidizing agents like sodium dichromate in sulfuric acid. orgsyn.org
While effective, these early methods often suffered from limitations, including harsh reaction conditions, the formation of isomeric mixtures, and sometimes moderate yields. The development of organic synthesis has led to more sophisticated and regioselective strategies. Modern approaches often involve building the molecule through a multi-step sequence that allows for precise control over the placement of each substituent. This can involve:
Catalytic liquid-phase oxidation of nitro-substituted mono-alkylbenzenes using molecular oxygen, which offers a more efficient route. google.com
Multi-step sequences starting from different precursors. For example, a patented method for synthesizing 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally, oxidation of the methyl group to a carboxylic acid. wipo.int
Hydrolysis of benzotrifluoride (B45747) or benzotrichloride (B165768) precursors. The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been reported from 2-chloro-5-(trifluoromethyl)benzonitrile. nih.gov Another patented route to 2-chloro-4-fluoro-5-nitrobenzoic acid proceeds via the nitration and subsequent hydrolysis of 2-chloro-4-fluorotoluene (B151448) trichloride. google.com
This progression from direct, often unselective reactions to complex, controlled synthetic pathways reflects the broader evolution of organic chemistry toward more efficient, precise, and scalable methods for producing complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101336-15-6 |
|---|---|
Molecular Formula |
C7H3ClFNO4 |
Molecular Weight |
219.55 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) |
InChI Key |
WPOKJSFDNYLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Chloro 3 Fluoro 5 Nitrobenzoic Acid
Strategic Approaches to Aromatic Substitution for Halogenation and Nitration
The core of synthesizing 2-Chloro-3-fluoro-5-nitrobenzoic acid lies in the precise installation of the nitro group onto a pre-existing di-halogenated benzene (B151609) ring. This requires a deep understanding of electrophilic aromatic substitution reactions, particularly nitration and halogenation.
Halogenation Strategies for Aromatic Systems
While the primary focus is on nitration, the synthesis of the starting material, 2-chloro-3-fluorobenzoic acid, involves halogenation. Aromatic halogenation is also an electrophilic aromatic substitution reaction. libretexts.org It typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen (e.g., Cl₂ or Br₂) and generate a more potent electrophile. masterorganicchemistry.com The synthesis of the di-halogenated precursor would likely involve sequential halogenation steps, with the directing effects of the first halogen influencing the position of the second.
Carboxylic Acid Group Introduction and Manipulation
An alternative synthetic route involves introducing the carboxylic acid group at a later stage of the synthesis. This can be achieved through the oxidation of a suitable precursor, such as a methyl or anisole (B1667542) group.
Oxidation of Methyl or Anisole Precursors
A patented synthesis of 2-fluoro-3-nitrobenzoic acid provides a relevant example of this strategy. wipo.int The process begins with o-methylphenol, which undergoes nitration to yield 2-methyl-6-nitrophenol. This intermediate is then subjected to chlorination of the hydroxyl group to give 2-chloro-3-nitrotoluene, followed by a fluorination reaction to produce 2-fluoro-3-nitrotoluene. The final step is the oxidation of the methyl group to a carboxylic acid, affording the desired 2-fluoro-3-nitrobenzoic acid. wipo.int This method is noted for its high yield and suitability for large-scale production. wipo.int
A similar approach is seen in a patent for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid, which involves the hydrolysis of a 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene intermediate. google.com The trichloromethyl group serves as a precursor to the carboxylic acid.
Conversion of 3-Chloro-2-fluoro-5-nitroanisole to Benzoic Acid Derivatives
One potential, though less commonly documented, pathway to obtaining the target benzoic acid involves the modification of a corresponding anisole derivative. The conversion of an anisole (a methyl ether) to a carboxylic acid is typically a multi-step process. First, the methyl ether must be cleaved, commonly using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃), to yield the corresponding phenol (B47542).
Following the formation of the phenol, a subsequent reaction, such as the Kolbe-Schmitt reaction, could be employed to introduce the carboxylic acid group. This reaction involves treating the phenoxide with carbon dioxide under pressure and heat. However, the viability and efficiency of this route for a substrate as electronically deactivated as a chloro-fluoro-nitro-substituted phenol would require significant optimization to overcome the challenging reaction conditions.
Carboxylation Reactions
Direct carboxylation of a precursor like 1-chloro-2-fluoro-4-nitrobenzene (B1581884) presents significant chemical challenges. Standard methods for carboxylation, such as the formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide, are generally incompatible with the presence of a nitro group. The highly electrophilic nitro group would react destructively with the organometallic intermediate.
Alternative, more specialized carboxylation methods might be considered, but they are often complex and may not be suitable for large-scale production, especially given the specific substitution pattern of the target molecule.
Multi-Step Synthesis Pathways from Simpler Precursors
More practical and widely employed syntheses start from simpler, more readily available toluene (B28343) or benzoic acid derivatives. These multi-step pathways allow for the sequential introduction of the required functional groups under more controlled conditions.
Sequential Halogenation, Nitration, and Side-Chain Oxidation Methodologies
A robust and industrially relevant strategy involves building the molecule from a substituted toluene. This approach leverages the relative ease of manipulating the methyl group and directing the positions of incoming electrophiles.
A common industrial method for producing substituted nitrobenzoic acids involves the side-chain chlorination of a toluene derivative to form a benzotrichloride (B165768) (a trichlorotoluene), followed by nitration and hydrolysis. google.comgoogle.com While specific documentation for this compound is sparse, the synthesis of the analogous compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, provides a clear blueprint for this methodology. google.compatsnap.com
The general sequence is as follows:
Photochlorination: A substituted toluene, such as 2-chloro-4-fluorotoluene (B151448), undergoes free-radical chlorination on the methyl group, typically using chlorine gas under UV light, to yield 2-chloro-4-fluorobenzotrichloride (B1592118). google.com
Nitration: The resulting benzotrichloride is nitrated. The strong electron-withdrawing nature of the trichloromethyl group (-CCl₃) deactivates the aromatic ring, necessitating potent nitrating agents like a mixture of concentrated nitric acid and sulfuric acid (nitrating acid). google.compatsnap.com This step yields the 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate. patsnap.com
Hydrolysis-Oxidation: The trichloromethyl group of the nitrated intermediate is then hydrolyzed to a carboxylic acid. This can be achieved by heating with water in the presence of an acid or a Lewis acid catalyst like iron(III) chloride (FeCl₃). google.comgoogle.com In some patented methods, this step is combined with an oxidation step using an agent like hydrogen peroxide to ensure complete conversion. google.com
This pathway is advantageous because it avoids the issues of directing multiple substituents onto a benzoic acid core, where the carboxyl group itself strongly influences the position of further substitutions. google.com
A similar strategy could be envisioned for the target this compound, likely starting from 2-chloro-3-fluorotoluene (B47102) and applying a comparable sequence of side-chain chlorination, nitration, and hydrolysis.
Evaluation of Reaction Conditions and Catalyst Systems
The efficiency of these multi-step syntheses is highly dependent on the specific reaction conditions and catalysts employed at each stage.
For the nitration of substituted benzotrichlorides, a mixed acid system of concentrated nitric acid and concentrated sulfuric acid is standard. patsnap.com Temperature control is critical to ensure regioselectivity and minimize the formation of unwanted isomers. google.com Patented procedures for the nitration of 2-chloro-4-fluorobenzotrichloride specify reaction temperatures between -2°C and 2°C, with dropwise addition of the substrate to the nitrating acid over 1.5 hours, achieving product yields of over 98%. patsnap.com
For the hydrolysis of the trichloromethyl group, various conditions can be used. The reaction can be carried out in acidic solvents like formic acid, acetic acid, or sulfuric acid at temperatures ranging from 50-130°C. google.com The use of a catalyst can significantly improve the reaction. Lewis acids such as zinc chloride, aluminum chloride, or iron(III) chloride (FeCl₃) have been shown to be effective. google.comgoogle.com For instance, heating 2-chloro-4-fluoro-5-nitrobenzotrichloride with FeCl₃ as a catalyst facilitates the conversion to the corresponding acyl chloride, which is then readily hydrolyzed to the final benzoic acid. google.com
Role of Acid Mixtures (e.g., Nitric Acid/Sulfuric Acid) in Nitration
The nitration of aromatic compounds is most effectively achieved using a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid". In this reactive environment, sulfuric acid, being the stronger acid, protonates nitric acid. This initial acid-base reaction leads to the formation of a protonated nitric acid intermediate, which then readily loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). quora.commasterorganicchemistry.comlibretexts.orglibretexts.orgquora.com The nitronium ion is the key reactive species that attacks the electron-rich aromatic ring of the substrate. masterorganicchemistry.comlibretexts.orglibretexts.org
The presence of the electron-withdrawing chloro and fluoro groups on the benzoic acid ring deactivates it towards electrophilic substitution. Therefore, the potent electrophilicity of the nitronium ion generated from the mixed acid is essential to drive the reaction forward. libretexts.orglibretexts.org The directing effects of the existing substituents guide the incoming nitro group primarily to the position meta to the carboxyl group and para to the chlorine atom, resulting in the desired this compound isomer.
Temperature and Stoichiometric Control in Sequential Transformations
Control of temperature is a critical parameter in the nitration of halogenated benzoic acids. These reactions are typically exothermic, and without adequate cooling, the reaction temperature can rise, leading to the formation of undesired by-products and potentially hazardous conditions. In the synthesis of analogous compounds like 2-chloro-5-nitrobenzoic acid, the reaction is often carried out at temperatures below 0°C to suppress the formation of isomers. prepchem.com For the synthesis of similar compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid, nitration temperatures are maintained between 0-30°C. google.com
Stoichiometric control, the precise molar ratio of the reactants, is also paramount. An excess of the nitrating agent is generally used to ensure complete conversion of the starting material. However, an overly large excess can increase the risk of di-nitration or other side reactions. In documented procedures for the synthesis of 2-chloro-5-nitrobenzoic acid, specific weight ratios of concentrated sulfuric acid to the o-chlorobenzoic acid starting material, such as 3.5:1 or 4.5:1, are employed to optimize the reaction environment. patsnap.comgoogle.com This careful control over the amount of each reactant is crucial for maximizing the yield and purity of the final product.
The table below illustrates typical reaction conditions for the nitration of a related compound, o-chlorobenzoic acid, highlighting the importance of temperature and reactant ratios.
| Starting Material | Reagent Ratio (H₂SO₄:Substrate by weight) | Nitrating Agent | Reaction Temperature (°C) |
| o-Chlorobenzoic Acid | 3.5 : 1 | Nitric Acid | 30 |
| o-Chlorobenzoic Acid | 4.0 : 1 | Nitric Acid | 35 |
| o-Chlorobenzoic Acid | 4.5 : 1 | Nitric Acid | 40 |
| o-Chlorobenzoic Acid | 5 : 1 | 80% Nitric Acid / 100% Sulfuric Acid | < 0 |
This data is based on the synthesis of 2-chloro-5-nitrobenzoic acid as reported in literature. prepchem.compatsnap.com
Green Chemistry Principles in the Synthesis of this compound
The traditional synthesis of nitroaromatic compounds, including this compound, often involves harsh conditions and the use of large quantities of strong acids, which can lead to significant waste generation. In response, the principles of green chemistry are being increasingly applied to mitigate the environmental impact of such processes. While specific research into greener routes for this compound is not extensively documented, general trends in the synthesis of nitroaromatic compounds point towards more environmentally benign approaches.
One area of focus is the development of alternative nitrating agents and catalytic systems that are more sustainable. For instance, clay-supported copper nitrate (B79036) (Claycop) has been explored as a milder and more eco-friendly reagent for the nitration of various aromatic compounds. organic-chemistry.org Such solid-supported reagents can simplify product purification and potentially be recycled and reused.
Furthermore, process optimization to reduce waste is a key aspect of green chemistry. This includes improving reaction yields and selectivity to minimize the consumption of raw materials and the formation of by-products. google.com The development of synthetic methods that require less hazardous solvents and operate under milder reaction conditions is also a significant goal. google.com Although the direct application of these green principles to the synthesis of this compound is still an emerging area, the broader advancements in the synthesis of nitroaromatics suggest a future trajectory towards more sustainable manufacturing processes for this important chemical intermediate. nih.gov
Chemical Reactivity and Derivatization of 2 Chloro 3 Fluoro 5 Nitrobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, acyl halides, and amides. These derivatives are crucial intermediates in the synthesis of more complex molecules.
Esterification of 2-chloro-3-fluoro-5-nitrobenzoic acid can be accomplished through several standard methods. A common industrial approach involves the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol, such as methanol (B129727), to yield the corresponding ester. This two-step process is often preferred for its high efficiency.
Alternatively, direct Fischer esterification can be performed by refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The resulting esters, such as methyl 2-chloro-3-fluoro-5-nitrobenzoate, are stable compounds that can be isolated and purified.
Ester hydrolysis, the reverse reaction, can be achieved under either acidic or basic conditions. Heating the ester with an aqueous solution containing a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) will cleave the ester bond, regenerating the parent carboxylic acid and the alcohol.
Table 1: Representative Esterification and Hydrolysis Conditions (based on analogous compounds)
| Transformation | Typical Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Methanol (CH₃OH) | 1. Reflux 2. Reflux at 80 °C, 4 h | Methyl Ester | |
| Ester Hydrolysis (Basic) | Sodium Hydroxide (NaOH) in water | Heating/Reflux | Carboxylic Acid | |
| Ester Hydrolysis (Acidic) | Hydrochloric Acid (HCl) in water | Heating/Reflux | Carboxylic Acid |
The conversion of this compound to its acyl chloride, 2-chloro-3-fluoro-5-nitrobenzoyl chloride, is a key step for synthesizing various derivatives, including esters and amides. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. nih.govresearchgate.net
Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF), to produce the acyl chloride with gaseous byproducts (sulfur dioxide and hydrogen chloride). nih.gov Other reagents such as phosphorus pentachloride can also be employed for this conversion. chemicalbook.com A patent for a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, describes its reaction with 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) to yield the acyl chloride. google.com
Table 2: Reagents for Acyl Chloride Formation (based on analogous compounds)
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Heating/Reflux | nih.govresearchgate.net |
| Phosphorus Pentachloride (PCl₅) | Heating at 60 °C | chemicalbook.com |
| 2-Chloro-4-fluoro-5-nitrotrichloromethane benzene / FeCl₃ | Heating to ~85 °C | google.com |
Substituted benzamides are readily synthesized from this compound, typically via its activated acyl chloride derivative. The acyl chloride reacts with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct, yielding the corresponding N-substituted 2-chloro-3-fluoro-5-nitrobenzamide. For instance, reacting the acyl chloride of a structurally similar compound with a concentrated ammonia (B1221849) solution produces the primary amide in good yield. nih.gov
The reaction of a benzoyl isothiocyanate intermediate (formed from the acyl chloride) with the amine piperidine (B6355638) has been shown to produce a substituted benzamide (B126) as a side product, highlighting the reactivity of the activated carbonyl group towards nucleophilic attack by amines. researchgate.net Microwave-assisted amination reactions of related halonitrobenzoic acids with various amines have also been reported as an efficient method for synthesizing N-substituted anthranilic acid derivatives. sigmaaldrich.comresearchgate.net
Transformations of the Nitro Group
The nitro group is a powerful electron-withdrawing group that can be transformed into other functionalities, most notably an amino group, which dramatically alters the electronic properties of the benzene ring and opens up new avenues for further derivatization.
The reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry. This conversion of this compound yields 5-amino-2-chloro-3-fluorobenzoic acid. A significant challenge in this reaction is to achieve chemoselective reduction of the nitro group without causing dehalogenation (the removal of the chloro or fluoro substituents). sci-hub.st
Various reducing agents can be used, but catalytic hydrogenation is a common and clean method.
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst. For the reduction of halonitro-aromatic compounds, catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often used. google.com
A key consideration is the prevention of hydrodehalogenation, a common side reaction where the C-Cl or C-F bonds are cleaved. A patented method addresses this issue by introducing an acid with a pKa value of 5 or less into the hydrogenation reaction mass. google.com This acidification of the catalyst medium has been shown to effectively inhibit the dehalogenation of fluorinated and chlorinated benzenoid nitro compounds, leading to high yields of the desired halogenated anilines. google.com This technique is particularly applicable to compounds like this compound, which contain both halogen and acidic substituents. google.com
Table 3: Catalytic Hydrogenation for Nitro Group Reduction (General Conditions)
| Catalyst | Reagents | Key Feature | Product | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Commonly used for nitro reduction | Amino derivative | |
| Metal Catalyst (e.g., Pt-based) | Hydrogen Gas (H₂), Acid (pKa ≤ 5) | Inhibits dehalogenation | Halogenated amino derivative | google.com |
Reduction of the Nitro Group to Amino Functionality
Metal-Mediated Reductions
The nitro group of this compound is readily susceptible to reduction to form the corresponding amine. Metal-mediated reductions are a common and effective method for this transformation, offering mild conditions and chemoselectivity, which is crucial given the presence of other reducible groups and reactive halogens. scispace.com Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and zinc (Zn) dust provide effective means to convert the nitro group to an amine without affecting the halogen substituents. commonorganicchemistry.com For instance, the reduction of a similar compound, 2-chloro-5-nitrobenzoic acid, to 5-amino-2-chlorobenzoic acid can be achieved in high yield using zinc dust in a solution containing acetic acid. prepchem.com While catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful method for nitro reduction, it carries the risk of dehalogenation, particularly for aryl chlorides and bromides. commonorganicchemistry.com Therefore, catalysts like Raney Nickel are often preferred as they can reduce the nitro group while leaving the C-Cl bond intact. commonorganicchemistry.com
| Reducing Agent | Typical Conditions | Selectivity Notes |
| **Tin(II) Chloride (SnCl₂) ** | Acidic medium (e.g., HCl) | Mild and can be selective for the nitro group in the presence of other reducible functionalities. scispace.comcommonorganicchemistry.com |
| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | A classic and cost-effective method for nitro group reduction. commonorganicchemistry.com |
| Zinc (Zn) | Acidic medium (e.g., Acetic Acid) | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.comprepchem.com |
| Raney Nickel | H₂ gas | Effective for nitro group reduction and often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
Interconversion of Nitro and Amino Groups in Synthetic Pathways
The reduction of the nitro group in this compound to an amino group is a pivotal transformation in synthetic chemistry. This reaction yields 5-amino-2-chloro-3-fluorobenzoic acid, a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. chemscene.comorgsyn.org The amino group is a versatile functional group that can participate in a wide array of subsequent reactions. For example, 3-nitro-4-substituted-aminobenzoic acids have been prepared and identified as selective agonists for G-protein coupled receptors. nih.gov This highlights how the initial reduction to an amine opens pathways to creating libraries of derivatives for biological screening. The interconversion from the electron-withdrawing nitro group to the electron-donating amino group fundamentally alters the electronic character of the aromatic ring, influencing the reactivity and directing effects for any further substitutions.
Reactivity at Halogen Substituent Positions
The chlorine and fluorine atoms on the aromatic ring serve as sites for substitution and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule. libretexts.org The reaction is facilitated when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂). libretexts.orgnih.gov These groups reduce the electron density of the ring, making it susceptible to attack by nucleophiles.
The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netchegg.com For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.org In this compound, the nitro group at C5 is ortho to the chlorine atom at C2 and meta to the fluorine atom at C3. Consequently, the chlorine atom is significantly activated towards nucleophilic displacement, while the fluorine atom is not. The chloride ion is also a better leaving group than the fluoride (B91410) ion. Therefore, SNAr reactions will selectively occur at the C2 position, replacing the chlorine atom. A variety of nucleophiles, including amines and alkoxides, can be used in these reactions. For example, N-arylanthranilic acid derivatives have been synthesized by the amination of 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The chloro substituent at the C2 position can participate in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds.
The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov In the case of this compound, the more reactive C-Cl bond would couple with an arylboronic acid to form a biaryl compound. This reaction is highly valued for its functional group tolerance and the relatively mild conditions under which it can be performed. libretexts.org The resulting biaryl structures are prevalent in pharmaceuticals, advanced materials, and natural products. nih.gov
Influence of Substituent Electronic Effects on Reaction Pathways and Regioselectivity
The reactivity and regioselectivity of this compound are direct consequences of the electronic effects exerted by its four distinct substituents.
The regioselectivity of the reactions is determined by the positions of these groups relative to one another:
For SNAr: The reaction requires stabilization of the anionic Meisenheimer intermediate. This stabilization is most effective when the strongly electron-withdrawing nitro group is ortho or para to the leaving group. libretexts.org In this molecule, the nitro group at C5 is ortho to the chlorine at C2 and meta to the fluorine at C3. This positioning makes the C2 carbon the most electrophilic and susceptible to nucleophilic attack, leading to the selective displacement of the chloride ion.
For Metal-Mediated Reductions: The nitro group is the most readily reducible functionality under common metal/acid conditions, allowing for its selective conversion to an amine without affecting the halogens or the carboxylic acid. commonorganicchemistry.com
For Cross-Coupling: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is generally C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bond at the C2 position is the primary site for cross-coupling, while the C-F bond remains intact under typical conditions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Influence on Reactivity |
| -COOH | C1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Increases ring electrophilicity; increases acidity. libretexts.orglibretexts.org |
| -Cl | C2 | -I (Withdrawing) | +M (Donating) | Deactivating | Acts as a good leaving group in SNAr; reactive site for cross-coupling. libretexts.org |
| -F | C3 | -I (Withdrawing) | +M (Donating) | Deactivating | Poor leaving group in SNAr compared to Cl; generally unreactive in cross-coupling. libretexts.org |
| -NO₂ | C5 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Strongly activates the ring for SNAr at ortho/para positions; readily reducible. libretexts.orgnih.gov |
Exploration of Novel Chemical Transformations
The unique substitution pattern of this compound, featuring a carboxylic acid group, a nitro group, and two different halogen atoms on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution, while the carboxylic acid moiety and the halogen atoms provide multiple sites for derivatization. Research into the chemical reactivity of this compound and its close analogs has revealed several novel transformations, leading to the generation of diverse heterocyclic systems and other valuable chemical entities.
One of the most explored areas of transformation for compounds with similar substitution patterns is their use as building blocks in the synthesis of fused heterocyclic compounds. The reactivity of the chloro and fluoro substituents, coupled with the potential for reduction of the nitro group to an amine, opens up numerous possibilities for cyclization reactions. For instance, in a manner analogous to the reactivity of 4-chloro-2-fluoro-5-nitrobenzoic acid, this compound can be expected to undergo nucleophilic substitution of the more labile chlorine atom. acs.orgnih.govacs.org Subsequent reduction of the nitro group to an aniline (B41778) derivative would set the stage for a variety of intramolecular cyclization reactions, yielding a range of heterocyclic cores.
A notable example of such transformations involves the synthesis of benzothiazinones from structurally related compounds. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a precursor for the synthesis of antitubercular agents. nih.govresearchgate.net This transformation is initiated by the activation of the carboxylic acid, typically by conversion to the corresponding acid chloride using a reagent like thionyl chloride. The activated acid chloride can then react with a source of sulfur, such as potassium thiocyanate (B1210189), to form a benzoyl isothiocyanate derivative. This intermediate, upon reaction with an appropriate amine, yields a thiourea (B124793) derivative which can subsequently undergo ring closure to form the benzothiazinone scaffold. nih.gov Given the structural similarity, a similar reaction pathway can be envisioned for this compound.
Furthermore, the presence of both chloro and fluoro substituents on the aromatic ring allows for selective nucleophilic aromatic substitution (SNAr) reactions. Generally, the carbon-chlorine bond is more readily cleaved than the carbon-fluorine bond in SNAr reactions, allowing for regioselective derivatization. youtube.comlibretexts.org This selectivity enables the introduction of various functionalities at the 2-position, while leaving the fluorine atom intact for potential subsequent transformations. The nitro group at the 5-position plays a crucial role in activating the ring for these substitutions. youtube.comlibretexts.org
The following table summarizes potential novel transformations of this compound based on the reactivity of analogous compounds.
| Starting Material Analogue | Reagents and Conditions | Product Class | Reference |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | 1. Immobilization on Rink resin 2. Nucleophilic substitution of chlorine 3. Reduction of nitro group 4. Cyclization | Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones | acs.orgnih.govacs.org |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1. Thionyl chloride 2. Potassium thiocyanate 3. Amine | Benzothiazinones | nih.govresearchgate.net |
| Perfluoroarenes | Palladium catalyst, Diarylzinc compounds, Lithium iodide | Cross-coupled aryl compounds | nih.gov |
In addition to nucleophilic substitution and cyclization reactions, modern cross-coupling methodologies offer further avenues for the derivatization of this compound. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov While the C-Cl bond is generally more reactive in such couplings, specialized conditions can be employed to activate the C-F bond, offering a dual point of modification. These reactions could be employed to introduce alkyl, aryl, or other organic fragments onto the aromatic ring, significantly expanding the molecular diversity accessible from this starting material.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 3 Fluoro 5 Nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Chloro-3-fluoro-5-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for full structural confirmation.
¹H NMR for Proton Environment Analysis
In the ¹H NMR spectrum of this compound, two distinct signals are anticipated in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at the C6 position is expected to appear as a doublet, split by the adjacent fluorine atom at C3. Similarly, the proton at the C4 position would also present as a doublet, due to coupling with the same fluorine atom. The precise chemical shifts and coupling constants are influenced by the electronic effects of the surrounding chloro, fluoro, and nitro substituents. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be expected, typically at a higher chemical shift.
Hypothetical ¹H NMR Data Table
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.3 - 8.5 | d | ~3-4 Hz (⁴JHF) |
| H6 | 8.1 - 8.3 | d | ~7-8 Hz (³JHF) |
| COOH | >10 | br s | - |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of these carbons are significantly affected by the attached functional groups. The carbon atom of the carboxylic acid group (C=O) will appear at the lowest field (highest ppm value). The carbons directly bonded to the electronegative chloro, fluoro, and nitro groups (C2, C3, C5) will also exhibit characteristic shifts, often showing splitting patterns due to coupling with the fluorine atom.
Hypothetical ¹³C NMR Data Table
| Carbon Position | Chemical Shift (δ, ppm) |
| C1 (-COOH) | ~165 |
| C2 (-Cl) | ~135 |
| C3 (-F) | ~158 (d, ¹JCF) |
| C4 | ~120 |
| C5 (-NO₂) | ~148 |
| C6 | ~125 |
| C7 (Carboxyl) | ~165 |
¹⁹F NMR for Fluorine Position and Electronic Environment
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this molecule, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct evidence of the electronic environment around the fluorine atom on the aromatic ring. This signal would likely appear as a doublet of doublets, being split by the two neighboring protons at C4 and C6.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): Would show correlations between the two aromatic protons, confirming their spatial proximity.
HMQC (Heteronuclear Multiple Quantum Coherence): Would link each proton signal to the carbon signal to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations from the aromatic protons to neighboring carbons, confirming the positions of the chloro, fluoro, and nitro groups relative to the protons.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.
Carboxylic Acid: A very broad O-H stretching band would be observed in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration would appear as a strong, sharp peak around 1700-1730 cm⁻¹.
Nitro Group: Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Aromatic C-H: Stretching vibrations for the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
C-Cl and C-F Bonds: The stretching vibrations for the carbon-chlorine and carbon-fluorine bonds are found in the fingerprint region of the spectrum, generally between 1100-600 cm⁻¹. The C-F stretch would likely be found around 1250-1000 cm⁻¹.
Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| C=O stretch | 1730 - 1700 | |
| Nitro (NO₂) | Asymmetric stretch | 1560 - 1520 |
| Symmetric stretch | 1380 - 1340 | |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Carbon-Halogen | C-F stretch | 1250 - 1000 |
| C-Cl stretch | 850 - 550 |
Analysis of Hydrogen Bonding and Molecular Association in Solution and Solid State
In the solid state, this compound is expected to exhibit strong intermolecular hydrogen bonding, a characteristic feature of carboxylic acids. The primary interaction involves the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules are linked by a pair of O—H⋯O hydrogen bonds. This creates a stable eight-membered ring motif, which is a common supramolecular synthon in the crystal structures of benzoic acid derivatives.
While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, provides a strong model for its molecular association. nih.gov In the crystal structure of this analog, molecules form distinct O—H⋯O hydrogen-bonded dimers. nih.gov It is highly probable that this compound adopts a similar dimeric structure in the solid state.
In solution, the extent of hydrogen bonding depends on the solvent's polarity and its capacity to act as a hydrogen bond donor or acceptor. In non-polar, aprotic solvents, the dimeric association is likely to persist. However, in polar, protic solvents such as methanol (B129727) or water, the intermolecular hydrogen bonds between the acid molecules would be disrupted in favor of hydrogen bonding with the solvent molecules.
Table 1: Expected Hydrogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Intermolecular H-Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Forms a stable, centrosymmetric dimer in the solid state and in non-polar solvents. |
| Solute-Solvent H-Bond | Carboxylic Acid (O-H) | Polar Solvent (e.g., O of Methanol) | Predominates in polar, protic solutions, disrupting dimer formation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Aromatic Chromophore Analysis
The UV-Vis spectrum of this compound is dominated by its aromatic chromophore, which is the substituted benzene ring. The presence of the nitro group (—NO₂), a strong chromophore and auxochrome, along with the chloro (—Cl) and fluoro (—F) substituents, significantly influences the electronic transitions.
The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.
π → π Transitions:* These are typically high-energy, high-intensity transitions associated with the excitation of electrons from the π bonding orbitals of the benzene ring to the antibonding π* orbitals. The substitution on the ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.
n → π Transitions:* A lower intensity absorption band corresponding to the n → π* transition of the nitro group is also anticipated. This involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the aromatic ring.
The exact absorption maxima (λmax) would be sensitive to solvent polarity. Polar solvents can stabilize the ground state and excited state differently, often leading to shifts in the absorption peaks.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₇H₃ClFNO₄, HRMS analysis, typically in a negative ion mode (ESI-), would detect the deprotonated molecule, [M-H]⁻. The theoretical accurate mass of this ion can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.
Table 2: HRMS Data for this compound
| Ion Formula | Molecular Formula | Description | Calculated m/z (Da) |
|---|
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecule breaks apart in a predictable manner. For this compound, characteristic fragmentation pathways are expected based on its functional groups.
The most common cleavages for aromatic carboxylic acids include the loss of the hydroxyl group (•OH) and the entire carboxyl group (•COOH). Furthermore, nitroaromatics are known to lose the nitro group (•NO₂) or nitric oxide (NO). The analysis of these neutral losses from the molecular ion peak helps in piecing together the molecular structure. For instance, mass spectra of the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have shown a prominent fragment corresponding to the loss of the carboxylic acid group. nih.gov A similar fragmentation is expected for the title compound.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Calculated m/z ([M-H]⁻ = 217.97) | Neutral Loss | Formula of Loss |
|---|---|---|---|
| [M-H]⁻ | 217.97 | - | - |
| [M-H-NO₂]⁻ | 171.97 | Nitro radical | NO₂ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and its packing arrangement in the solid state. While a crystal structure for this compound has not been reported, the structure of its analog, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, offers valuable predictive insights. nih.govresearchgate.net
In the reported structure of the analog, the carboxylic acid and nitro groups are significantly twisted out of the plane of the benzene ring. nih.gov A particularly notable feature is that the nitro group is oriented almost perpendicular to the benzene ring plane. nih.gov The molecules form classic hydrogen-bonded dimers, which dictate the primary supramolecular assembly. nih.gov Given the structural similarities, it is anticipated that this compound would crystallize with similar features: a non-planar arrangement of its substituents relative to the aromatic ring and a crystal packing dominated by the formation of carboxylic acid dimers.
Table 4: Crystallographic Data for the Analog Compound 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₃ClF₃NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3598 (3) |
| b (Å) | 6.8407 (2) |
| c (Å) | 11.8392 (3) |
| β (°) | 92.515 (1) |
| Volume (ų) | 999.53 (5) |
| Z | 4 |
Crystal Packing and Intermolecular Interactions
The spatial arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. In the case of this compound, these interactions are crucial in defining its solid-state properties. While specific crystal structure data for this exact compound is not publicly available, analysis of closely related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, provides a strong basis for understanding its expected behavior. nih.gov
Hydrogen Bonding:
A predominant intermolecular interaction in benzoic acid derivatives is hydrogen bonding. For instance, in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, molecules form hydrogen-bonded dimers through the carboxylic acid groups (O—H⋯O). nih.govresearchgate.net This is a classic interaction motif for carboxylic acids, and it is highly probable that this compound also exhibits this dimeric association in the solid state. These hydrogen bonds are a significant force in the formation of the primary structural motifs within the crystal. libretexts.org The strength of these bonds can be influenced by the electronic effects of the substituents on the aromatic ring. nih.gov
In more complex scenarios, as seen in some protein structures, hydrogen bonds can be bifurcated, involving one hydrogen atom interacting with two acceptors. nih.gov While less common for simple organic molecules, the potential for such interactions should not be entirely dismissed without experimental evidence.
π-π Stacking:
In a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group is observed to be significantly twisted out of the plane of the benzene ring. nih.gov This twisting can affect the potential for and geometry of π-π stacking interactions.
Polymorphism and Solvate Studies
Polymorphism:
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While no specific polymorphic studies on this compound have been reported, research on other nitrobenzoic acid derivatives indicates that polymorphism is a relevant consideration for this class of compounds. bohrium.comfigshare.com The specific arrangement of molecules and their intermolecular interactions in the crystal lattice can lead to different polymorphic forms.
Solvate Studies:
Solvates are crystal forms of a compound that have solvent molecules incorporated into the crystal lattice. A study on several chloronitrobenzoic acid isomers explored the factors influencing solvate formation. bohrium.comfigshare.com The formation of solvates is often driven by strong hydrogen bond interactions between the compound and the solvent molecules. bohrium.comfigshare.com Solvents that are strong hydrogen bond acceptors are more likely to form solvates with compounds like nitrobenzoic acids. bohrium.comfigshare.com The study also highlighted that the strength of the interaction between the solute and solvent molecules is a key factor in predicting solvate formation. bohrium.comfigshare.com Given the functional groups present in this compound, it is plausible that it could form solvates with appropriate solvents.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for determining the purity of chemical compounds and analyzing mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for the analysis of compounds like this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying components in a mixture. For compounds similar to this compound, reverse-phase HPLC is a common approach. For instance, a method for the analysis of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as the modifier. sielc.comsielc.com
A typical HPLC method for a related compound might involve the following parameters:
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis |
This table is illustrative and based on methods for similar compounds. sielc.comsielc.com
The development of a robust HPLC method is crucial for quality control, allowing for the detection and quantification of impurities that may be present from the synthesis of this compound. ekb.eg
Gas Chromatography (GC):
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization to a more volatile ester form may be necessary for successful GC analysis. Patents related to the synthesis of similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, mention the use of GC to monitor reaction progress. google.com GC-MS analysis provides not only retention time data for separation but also mass spectra that can aid in the structural elucidation of the main compound and any impurities. walshmedicalmedia.comresearchgate.net
The purity of related nitrobenzoic acids has been successfully determined by GC. avantorsciences.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigation into the electronic and structural properties of molecules like 2-chloro-3-fluoro-5-nitrobenzoic acid.
Prediction of Electronic Structure and Charge Distribution
At present, specific peer-reviewed data from quantum chemical calculations detailing the electronic structure and charge distribution for this compound are not available in published literature. Such studies, often employing methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide valuable information on the partial atomic charges, revealing the electron-withdrawing or -donating nature of the substituents and their influence on the aromatic ring. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Currently, there is no published data available for the specific HOMO-LUMO energies and associated reactivity descriptors (such as electronegativity, hardness, and softness) for this compound. For related compounds, such as 2-chloro-6-fluorobenzoic acid, DFT calculations have been used to determine these parameters, showing how the interplay of different substituents influences the electronic properties and reactivity. nih.gov A similar analysis for this compound would be invaluable for rationalizing its chemical behavior.
Conformational Analysis and Torsional Barriers
The presence of the carboxylic acid and nitro functional groups introduces rotational flexibility, leading to different possible conformations for this compound. Conformational analysis, through computational methods, can identify the most stable (lowest energy) spatial arrangement of these groups and determine the energy barriers for rotation (torsional barriers).
While specific studies on the conformational preferences and rotational barriers of this compound have not been reported, research on structurally similar molecules, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has shown that the substituents can be significantly twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net For instance, in the crystalline state of this related compound, the nitro group is oriented almost perpendicular to the benzene ring, a conformation influenced by packing forces and intramolecular interactions. nih.govresearchgate.net A theoretical conformational analysis would clarify the preferred geometry of isolated this compound in the gas phase or in solution.
Reaction Mechanism Elucidation
Theoretical modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of these transformations.
Modeling of Transition States for Electrophilic and Nucleophilic Substitutions
The diverse substitution pattern on the benzene ring of this compound makes it an interesting substrate for both electrophilic and nucleophilic substitution reactions. Computational modeling can locate the transition state structures for these reactions, which represent the highest energy point along the reaction coordinate. The geometry and energy of these transition states are crucial for understanding the regioselectivity and feasibility of a given substitution. However, to date, no specific computational studies modeling the transition states for reactions involving this compound have been published.
Energetics and Kinetics of Key Synthetic Steps
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can provide a quantitative understanding of the thermodynamics and kinetics of synthetic routes. This includes determining activation energies, which are directly related to reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.
Detailed computational studies on the energetics and kinetics of the key synthetic steps for producing this compound are not currently available in the scientific literature. Such analyses would be beneficial for optimizing reaction conditions, improving yields, and understanding the formation of any potential byproducts.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations provide a powerful computational microscope to examine the behavior of this compound in the solution phase. These simulations model the interactions between the solute molecule and the surrounding solvent molecules over time, offering insights into solvation, conformation, and aggregation phenomena that are critical for understanding its chemical behavior in various environments.
Research on substituted benzoic acids has demonstrated that their solution-phase behavior is a complex interplay of solute-solute and solute-solvent interactions. bohrium.comacs.orgacs.org For this compound, MD simulations can elucidate several key aspects:
Solvation and Hydrogen Bonding: In polar protic solvents like water or ethanol, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. MD simulations can map the radial distribution functions of solvent molecules around the carboxylic acid group, revealing the structure and stability of the solvation shell. jbiochemtech.com In polar aprotic solvents such as DMSO or acetonitrile, which are strong hydrogen bond acceptors, the solvent molecules will preferentially interact with the carboxylic acid's hydroxyl group, which can inhibit the formation of solute-solute dimers. acs.orgucl.ac.uk Conversely, in apolar solvents, the dominant interaction is the formation of hydrogen-bonded cyclic dimers between two molecules of the acid. acs.orgacs.org
Conformational Preferences: The orientation of the carboxylic acid group relative to the benzene ring is subject to rotational freedom. MD simulations can explore the conformational landscape, determining the most stable rotamers in solution. The presence of the ortho-chloro substituent can induce steric hindrance, potentially influencing the planarity between the carboxyl group and the aromatic ring. This steric effect, known as the "ortho effect," can increase the acidity of the benzoic acid. hcpgcollege.edu.in
Aggregation and Self-Association: Beyond simple dimerization, substituted benzoic acids can form larger aggregates through π-π stacking interactions, which are influenced by the electron-withdrawing nitro and halogen groups. ucl.ac.uk MD simulations can predict the propensity for such stacking and the preferred geometries of these aggregates. The simulations can quantify the free energy of association, providing a measure of the stability of these clusters in solution. bohrium.com
The thermodynamic parameters of solvation, such as the Gibbs free energy of solvation (ΔGsolv), can be estimated from MD simulations. These values indicate how favorably the molecule interacts with the solvent. For halogenated benzoic acids, solubility generally increases with the polarity of the solvent and with increasing temperature. jbiochemtech.com
Table 1: Representative Thermodynamic Solvation Data for Substituted Benzoic Acids in an Ethanol-Water Mixture
| Compound | Mole Fraction of Ethanol | Temperature (K) | Gibbs Free Energy of Solvation (ΔGs) (kJ/mol) |
|---|---|---|---|
| 2-Chlorobenzoic Acid | 0.2 | 298.15 | -15.5 |
| 2-Chlorobenzoic Acid | 0.6 | 298.15 | -18.9 |
| 2-Chlorobenzoic Acid | 0.6 | 318.15 | -20.1 |
| 4-Chlorobenzoic Acid | 0.2 | 298.15 | -14.8 |
| 4-Chlorobenzoic Acid | 0.6 | 298.15 | -17.5 |
| Benzoic Acid | 0.2 | 298.15 | -16.2 |
| Benzoic Acid | 0.6 | 298.15 | -19.3 |
This table is based on trends observed for similar compounds and is for illustrative purposes. Data derived from principles discussed in reference jbiochemtech.com.
Structure-Reactivity Relationships within Halogenated Nitrobenzoic Acid Series
The chemical reactivity of this compound is profoundly influenced by the electronic effects of its three substituents on the benzene ring. Understanding these structure-reactivity relationships, often explored through Quantitative Structure-Activity Relationship (QSAR) studies, is key to predicting its behavior in chemical reactions. nih.govnih.gov
The reactivity of a substituted benzoic acid is primarily determined by the electron density of the aromatic ring and the stability of the carboxylate anion formed upon deprotonation. libretexts.org This is governed by two main electronic phenomena:
Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The fluorine, chlorine, and nitro groups are all strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). libretexts.orgopenstax.org This effect pulls electron density away from the benzene ring and the carboxyl group, increasing the polarity of the O-H bond and stabilizing the resulting negative charge of the carboxylate anion. libretexts.orglibretexts.org This stabilization makes the acid more willing to donate a proton, thus increasing its acidity. openstax.org
Resonance Effects: This effect involves the delocalization of π electrons across the molecule. The nitro group exhibits a strong electron-withdrawing resonance effect (-R), which further delocalizes the negative charge of the carboxylate anion, significantly enhancing acidity. quora.com Halogens like chlorine and fluorine have a dual role; while they withdraw electrons inductively, they can donate a lone pair of electrons through resonance (+R). openstax.org However, for halogens, the inductive effect is significantly stronger than the resonance effect, resulting in a net electron-withdrawing character and deactivation of the ring towards electrophilic substitution. openstax.org
In this compound, these effects are cumulative. The presence of three potent electron-withdrawing groups dramatically increases the acidity of the molecule compared to unsubstituted benzoic acid. wikipedia.org The position of these substituents is also critical. Electron-withdrawing groups generally increase acidity, and their effect is often pronounced from the ortho and para positions. hcpgcollege.edu.innih.gov For this molecule, the combined -I effects of the ortho-chloro and meta-fluoro groups, coupled with the potent -I and -R effects of the meta-nitro group (relative to the carboxyl group), create a highly electron-deficient aromatic system and a very stable carboxylate conjugate base. nih.gov
QSAR studies quantitatively model these relationships by correlating molecular descriptors (such as Hammett constants, electronic parameters like HOMO/LUMO energies, and hydrophobicity) with reactivity or biological activity. nih.govui.ac.id For a series of halogenated nitrobenzoic acids, a QSAR model could predict acidity (pKa) based on the type and position of the halogen and nitro substituents. mdpi.com
Table 2: Comparison of Acidity (pKa) for Substituted Benzoic Acids
| Compound | pKa (in water at 25°C) | Key Substituent Effect |
|---|---|---|
| Benzoic Acid | 4.20 | Reference |
| 2-Nitrobenzoic Acid | 2.17 | Strong -I, -R effect; Ortho effect nih.gov |
| 3-Nitrobenzoic Acid | 3.44 | Strong -I effect wikipedia.org |
| 4-Nitrobenzoic Acid | 3.42 | Strong -I, -R effect openstax.org |
| 2-Chlorobenzoic Acid | 2.94 | Strong -I effect; Ortho effect |
| 2-Fluorobenzoic Acid | 3.27 | Strong -I effect; Ortho effect |
This table illustrates the impact of electron-withdrawing groups on acidity. The pKa of this compound would be expected to be significantly lower (indicating higher acidity) than any of these individual examples due to the cumulative electron-withdrawing effects.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net These computational methods allow for the calculation of IR, NMR, and UV-Vis spectra, providing a direct link between molecular structure and experimental data. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted peaks would include the C=O stretching frequency of the carboxylic acid (typically around 1700-1750 cm⁻¹), the O-H stretch, and the characteristic symmetric and asymmetric stretches of the NO₂ group (around 1540 and 1350 cm⁻¹, respectively). nih.govresearchgate.net The exact positions of these peaks are sensitive to the electronic environment; the strong electron-withdrawing substituents would likely shift the C=O stretch to a higher frequency compared to benzoic acid. Calculations can also model the effects of hydrogen bonding (e.g., in a dimer), which typically causes a significant red-shift (lower frequency) of the C=O and O-H stretching bands. bohrium.comucl.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can compute the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk The electron-withdrawing nature of the chloro, fluoro, and nitro groups deshields the nearby aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene. researchgate.netucl.ac.uk For this compound, DFT calculations would predict distinct signals for the two aromatic protons and the seven unique carbon atoms. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assignment of peaks. chemicalbook.comchegg.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. rajpub.comresearchgate.net It calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals (most importantly, the HOMO-LUMO transition). The presence of the nitro group (a strong chromophore) and the halogenated benzene ring results in characteristic absorption bands in the UV region. researchgate.net TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of the absorption. rajpub.comchemrxiv.org These calculations can help assign the observed spectral bands to specific electronic transitions, such as n→π* or π→π* transitions involving the nitro group and the aromatic system.
Table 3: Illustrative Predicted Spectroscopic Data from Theoretical Models
| Spectroscopy Type | Parameter | Predicted Value Range | Influencing Factors |
|---|---|---|---|
| IR | C=O Stretch | 1720 - 1760 cm-1 | Electron-withdrawing groups, Hydrogen bonding |
| IR | NO2 Asymmetric Stretch | 1530 - 1560 cm-1 | Aromatic system conjugation |
| 1H NMR | Aromatic Protons | 8.0 - 9.0 ppm | Deshielding from Cl, F, NO2 groups |
| 13C NMR | Carboxyl Carbon | 164 - 168 ppm | Electronic environment |
| UV-Vis (TD-DFT) | λmax | 250 - 320 nm | π→π* transitions, HOMO-LUMO gap |
This table presents expected values based on theoretical principles and data for analogous compounds. nih.govresearchgate.netrajpub.com Actual values require specific DFT/TD-DFT calculations for the molecule.
Synthetic Utility in Advanced Organic Material Development
Role as Building Blocks for Complex Organic Molecules
2-Chloro-3-fluoro-5-nitrobenzoic acid serves as a fundamental building block for the synthesis of more intricate molecular architectures. The presence of three distinct substituents on the benzene (B151609) ring—a carboxylic acid, a nitro group, and two different halogens—provides a rich platform for a variety of chemical transformations. The carboxylic acid group can readily undergo esterification or amidation reactions. The nitro group can be reduced to an amine, which then opens up a plethora of further derivatization possibilities, including diazotization and coupling reactions, or the formation of amides and sulfonamides. The chlorine and fluorine atoms, with their different reactivities, allow for selective nucleophilic aromatic substitution reactions.
This multi-functional nature makes the compound a valuable starting material for the construction of substituted aromatic and heterocyclic systems. For instance, it is utilized in the synthesis of complex urea (B33335) derivatives that have been investigated for their potential as STING (stimulator of interferon genes) inhibitors, highlighting its role in medicinal chemistry research. google.com The strategic placement of the substituents allows for precise control over the final molecular shape and electronic properties, which are critical for biological activity.
Precursor to Agrochemical Intermediates
A significant application of this compound is as a key intermediate in the synthesis of molecules with pesticidal utility. google.com The development of new agrochemicals is a critical area of research aimed at addressing global food security, and this compound provides a scaffold for creating novel active ingredients. google.com Its role is exemplified in the synthesis of complex N-phenyl-2-pyrimidinamine derivatives, which are investigated for their insecticidal properties.
In a documented synthetic pathway, this compound is reacted with an aniline (B41778) derivative to form an amide bond. This reaction is a crucial step in assembling the larger, more complex molecule that exhibits the desired pesticidal effects. The reaction typically involves the activation of the carboxylic acid group, followed by coupling with the amine.
Table 1: Synthesis of an Agrochemical Intermediate
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | tert-butyl N-(5-amino-2,6-difluorophenyl)-N-(tert-butoxycarbonyl)carbamate | Pyridine, 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) | tert-butyl N-(tert-butoxycarbonyl)-N-[5-(2-chloro-3-fluoro-5-nitrobenzamido)-2,4-difluorophenyl]carbamate |
This reaction demonstrates the utility of this compound in constructing the core structure of a potential pesticide. The resulting intermediate can then undergo further modifications, such as the reduction of the nitro group and subsequent cyclization or substitution reactions, to yield the final active compound.
Intermediate in Materials Science for Specialty Chemical Synthesis
While the predominant documented use of this compound is in the life sciences sector, its structural characteristics suggest potential applications as an intermediate in materials science for the synthesis of specialty chemicals. The highly functionalized aromatic ring is a desirable feature for creating molecules with specific electronic and photophysical properties, which are relevant for materials such as dyes, pigments, and functional polymers.
The presence of the nitro group, a strong electron-withdrawing group, and the halogen atoms can significantly influence the electronic nature of any resulting larger molecule. This makes it a candidate for creating push-pull systems, which are of interest for non-linear optical materials and organic electronics. However, specific examples of its use in the synthesis of specialty chemicals for materials science are not extensively reported in publicly available literature, indicating that this may be a less explored area of its application.
Ligand and Coordination Polymer Formation
The carboxylic acid functionality of this compound provides a primary site for coordination to metal ions, suggesting its potential use as a ligand in coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers relies on the self-assembly of metal ions or clusters with organic bridging ligands. The rigid aromatic core of this molecule, combined with its coordinating carboxylate group, makes it a plausible candidate for constructing such materials.
The electronic properties of the resulting coordination complexes could be tuned by the electron-withdrawing nitro and fluoro substituents. This could influence properties such as luminescence, magnetism, and catalytic activity. Despite this potential, there is a notable lack of specific research detailing the synthesis and characterization of coordination polymers or metal complexes derived directly from this compound in the scientific literature. This suggests that its application in this specific area of materials science is not yet well-established or is an emerging field of study.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
While classical methods for the synthesis of substituted benzoic acids are well-established, future research will likely focus on developing more sustainable and efficient synthetic pathways to 2-Chloro-3-fluoro-5-nitrobenzoic acid and its derivatives.
Photocatalytic and Electrosynthetic Methods: Recent advancements in photoredox catalysis offer promising avenues for the construction of highly functionalized aromatic systems. Future studies could explore the use of visible-light-induced reactions for the late-stage functionalization of benzoic acid precursors, potentially offering milder reaction conditions and unique reactivity patterns compared to traditional methods. acs.orgacs.org Similarly, electrosynthesis represents a green alternative, using electricity to drive reactions and minimize the use of chemical reagents.
Continuous Flow Chemistry: The nitration of aromatic compounds, a key step in the synthesis of many nitrobenzoic acids, is often associated with strong exothermic reactions and the use of hazardous reagents like fuming nitric and sulfuric acids. vapourtec.com Continuous flow chemistry provides a safer and more efficient alternative to conventional batch processing for such hazardous reactions. ewadirect.comnih.gov Future research could focus on developing a continuous flow process for the nitration and halogenation steps required to synthesize this compound, offering benefits such as enhanced temperature control, improved safety, and higher yields. vapourtec.comrsc.org The table below outlines a comparison of batch versus flow chemistry for nitration processes, highlighting the potential advantages for synthesizing compounds like this compound.
| Feature | Batch Nitration | Continuous Flow Nitration |
| Safety | High risk due to large volumes of hazardous reagents and poor heat dissipation. vapourtec.comewadirect.com | Enhanced safety due to small reaction volumes and superior heat and mass transfer. ewadirect.comnih.gov |
| Efficiency | Can be less efficient with longer reaction times and potential for side reactions. ewadirect.com | Higher throughput, better selectivity, and often higher yields. nih.govrsc.org |
| Scalability | Scaling up can be challenging and dangerous. ewadirect.com | More straightforward and safer to scale up production. vapourtec.com |
| Control | Difficult to precisely control reaction parameters like temperature and mixing. rsc.org | Precise control over reaction parameters, leading to better reproducibility. nih.gov |
Exploration of Biological Pathway Modulation Through Enzyme Interaction Studies
The structural motifs present in this compound suggest its potential as a modulator of biological pathways through interactions with various enzymes. A patent has already indicated its potential use as an intermediate for STING (Stimulator of Interferon Genes) inhibitors, which are significant in immunology and oncology. google.com
Enzyme Inhibition and Structural Biology: Future research should systematically screen this compound and its derivatives against a panel of enzymes, particularly those involved in inflammatory and cell signaling pathways. For instance, derivatives of nitrobenzoic acid have been investigated as inhibitors of enzymes like cyclooxygenase (COX). Detailed kinetic studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive). google.comnih.gov A crucial aspect of this research will be to obtain co-crystal structures of the compound bound to its target enzymes. acs.orgnih.gov These structures would provide invaluable atomic-level insights into the binding mode and the key interactions (e.g., hydrogen bonds, halogen bonds) driving the affinity and selectivity, thus guiding the rational design of more potent and specific inhibitors. acs.orgnih.gov
Advanced Material Applications beyond Current Scope
The unique combination of fluorine, chlorine, and a nitro group on an aromatic ring makes this compound an interesting building block for advanced materials.
Fluorinated Organic Electronics: Fluorinated organic materials are increasingly used in electronic and optoelectronic applications due to the unique properties imparted by the fluorine atom, such as enhanced electron-accepting capabilities and improved stability. rsc.orgsciencedaily.com The presence of fluorine in this compound could be leveraged to create novel organic semiconductors. rsc.org Future work could involve the synthesis of polymers or oligomers incorporating this moiety for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties, such as HOMO/LUMO energy levels, could be fine-tuned by chemical modification of the parent compound. rsc.org Benzoic acid derivatives have also been used as additives to regulate crystal growth in organic semiconductors. researchgate.net
Integration of Machine Learning in Reaction Prediction and Optimization
The synthesis and derivatization of a complex molecule like this compound can be accelerated through the integration of machine learning (ML) and artificial intelligence (AI).
Retrosynthesis and Reaction Condition Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. chemcopilot.comarxiv.org These tools can "deconstruct" the target molecule into simpler, commercially available starting materials, potentially uncovering more economical or sustainable pathways. chemcopilot.comillinois.edu Furthermore, ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for each synthetic step, reducing the need for extensive empirical optimization. nih.gov Transfer learning approaches are making it possible to achieve high prediction accuracy even with smaller, more specific datasets. nih.gov
The table below summarizes some of the leading AI platforms and the core technologies they employ, which could be instrumental in the future synthetic design involving this compound.
| AI Platform/Tool | Core Technology | Potential Application |
| Transformer-based Models | Utilizes sequence-to-sequence (Seq2Seq) models, similar to those in natural language processing, to "translate" a product molecule into its reactants. arxiv.orgnih.gov | Predicting single-step and multi-step retrosynthetic pathways. |
| Graph Neural Networks (GNNs) | Treats molecules as graphs (atoms as nodes, bonds as edges) to learn structural relationships and predict reaction outcomes. chemcopilot.com | Identifying reactive sites and predicting complex chemical transformations. |
| Reinforcement Learning (RL) | Models that learn and refine synthetic strategies over time by receiving feedback on the success or failure of proposed routes. chemcopilot.com | Optimizing multi-step syntheses for overall yield, cost, or sustainability. |
Supramolecular Assembly and Co-crystallization Studies
The functional groups on this compound (carboxylic acid, nitro, chloro, fluoro) are all capable of participating in non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry and crystal engineering.
Crystal Engineering with Halogen and Hydrogen Bonds: The predictable nature of hydrogen bonds (e.g., carboxylic acid dimers) and the increasing understanding of halogen bonds (involving chlorine) offer a powerful toolkit for designing multi-component crystals (co-crystals) with tailored properties. nih.govrsc.orgscispace.comrsc.org Future research could explore the co-crystallization of this compound with other molecules (e.g., active pharmaceutical ingredients, other organic compounds) to modify physicochemical properties like solubility, stability, and melting point. nih.gov The interplay between the different functional groups could lead to the formation of predictable supramolecular synthons and novel crystal packing arrangements. rsc.orgresearchgate.net
Supramolecular Gels: Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form extensive 3D networks, resulting in supramolecular gels. thieme-connect.demdpi.comrsc.orgresearchgate.net The ability of the nitro and carboxylic acid groups to form hydrogen bonds suggests that derivatives of this compound could act as LMWGs. nih.gov Research in this area would involve designing and synthesizing simple derivatives (e.g., amides) and studying their gelation behavior in various solvents. These "smart" materials could be responsive to external stimuli like pH, temperature, or the presence of specific ions, leading to applications in areas such as sensing, drug delivery, and catalysis. mdpi.comrsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-3-fluoro-5-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sequential halogenation and nitration of benzoic acid derivatives. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF can convert carboxylic acids to acyl chlorides, facilitating subsequent functionalization . Nitration can be performed using mixed acids (HNO₃/H₂SO₄), where the nitro group’s position is influenced by directing effects of existing substituents. Optimization includes controlling temperature (reflux conditions) and stoichiometry to minimize byproducts like dinitro or over-halogenated species. Post-synthesis, recrystallization from ethanol/water mixtures is recommended for purification.
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- IR : Look for characteristic peaks: ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1530 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), and C-Cl/F stretches in the 600-800 cm⁻¹ range .
- ¹H/¹³C NMR : The electron-withdrawing nitro and halogen groups deshield adjacent protons. For example, aromatic protons near the nitro group appear downfield (δ 8.5-9.0 ppm). Fluorine coupling may split signals in ¹H NMR .
- MS : Molecular ion peaks at m/z 219 (C₇H₃ClFNO₄) and fragments corresponding to loss of COOH (44 amu) or NO₂ (46 amu) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP (for visualization) can determine bond lengths, angles, and packing interactions. Challenges include handling anisotropic displacement parameters for heavy atoms (Cl, F) and accounting for hydrogen bonding between carboxylic acid groups. Twinning or disorder from nitro group rotation may require advanced refinement strategies .
Q. What strategies address contradictions in reaction yields or spectroscopic data during synthesis?
- Methodological Answer :
- Yield discrepancies : Trace impurities (e.g., residual DMF) can inhibit crystallization. Use activated charcoal or silica gel chromatography for purification.
- Spectral anomalies : Unexpected NMR splitting may arise from fluorine coupling or nitro group resonance effects. Compare experimental data with computational predictions (DFT calculations) .
- Chromatographic retention : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can separate positional isomers (e.g., 3-nitro vs. 5-nitro derivatives) .
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The nitro group at the 5-position strongly activates the 2- and 4-positions for SNAr, while chlorine and fluorine at positions 2 and 3 deactivate the ring. In reactions with amines or alkoxides, the 4-position (meta to nitro, ortho to Cl/F) is most reactive. Kinetic studies using varying nucleophiles (e.g., piperidine, morpholine) and temperature-dependent HPLC monitoring can map regioselectivity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with corrosive acids or halogenated intermediates.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to SOCl₂ vapors or nitro compound dust.
- Storage : Keep in a cool, dry place away from oxidizers (e.g., HNO₃) to prevent explosive reactions. Store in amber glass bottles to reduce photodegradation .
Notes
- Advanced questions emphasize mechanistic analysis and troubleshooting, while basic questions focus on synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
